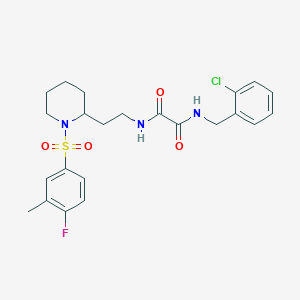

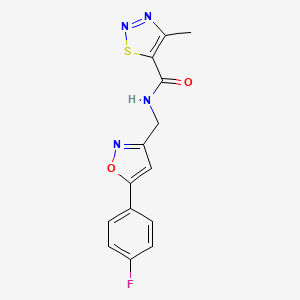

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole often involves Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions . The complexes containing the o-tolyl ligand can be synthesized by metathesis starting from trans-(PPh 3) 2 Ni(o-tolyl)Cl (1), indicating they are indeed stable complexes .Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound often involve Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Applications De Recherche Scientifique

Novel Imidazole Derivatives and Their Applications

Experimental and Computational Study of Imidazole Derivatives :

- Two novel imidazole derivatives, closely related to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole, have been synthesized and characterized. They exhibit significant non-linear optical (NLO) behavior, surpassing the standard NLO material urea. Their anti-bacterial activity has been demonstrated against both gram-positive and gram-negative bacteria, highlighting their potential in pharmaceutical applications. Computational studies, including molecular docking, suggest inhibitory activity against specific proteins (Smitha et al., 2018).

Synthesis of Novel Imidazoles for Antimicrobial Use :

- The broader class of imidazole compounds, including structures similar to this compound, have been synthesized and tested for antimicrobial activities. These compounds show a broad spectrum of applications in clinical medicine due to their significant therapeutic properties (Narwal et al., 2012).

Imidazole Derivatives in Corrosion Inhibition

- Imidazole Derivatives as Corrosion Inhibitors :

- Imidazole compounds, including derivatives like this compound, have shown effectiveness in protecting copper from corrosion in chloride media. Their efficiency increases with rising solution pH, attributed to stronger adsorption of the neutral molecule at higher pH values (Ćurković et al., 2010).

Applications in Biomedical Research

Anticancer Activity of Imidazole Derivatives :

- Imidazole derivatives, structurally related to this compound, have shown potential as anticancer agents. Certain compounds, such as 2-amino-1-thiazolyl imidazoles, have demonstrated cytotoxicity against human cancer cells, offering new avenues in cancer therapy (Li et al., 2012).

Imidazole Derivatives in Antimicrobial and Antitubercular Research :

- A series of imidazole derivatives, including structures similar to this compound, have been synthesized and evaluated for antimicrobial and antitubercular activities. Some compounds have shown potent activity against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis (Ramprasad et al., 2015).

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2S/c1-16-9-5-8-14-19(16)23-20(17-10-3-2-4-11-17)15-22-21(23)24-18-12-6-7-13-18/h2-5,8-11,14-15,18H,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNVGZUXXIIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)

![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one](/img/structure/B2608551.png)

![ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2608555.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2608557.png)